

best practices for dCBP-1 stock solution preparation and storage

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Compound of Interest

Compound Name: dCBP-1

Cat. No.: B10823952

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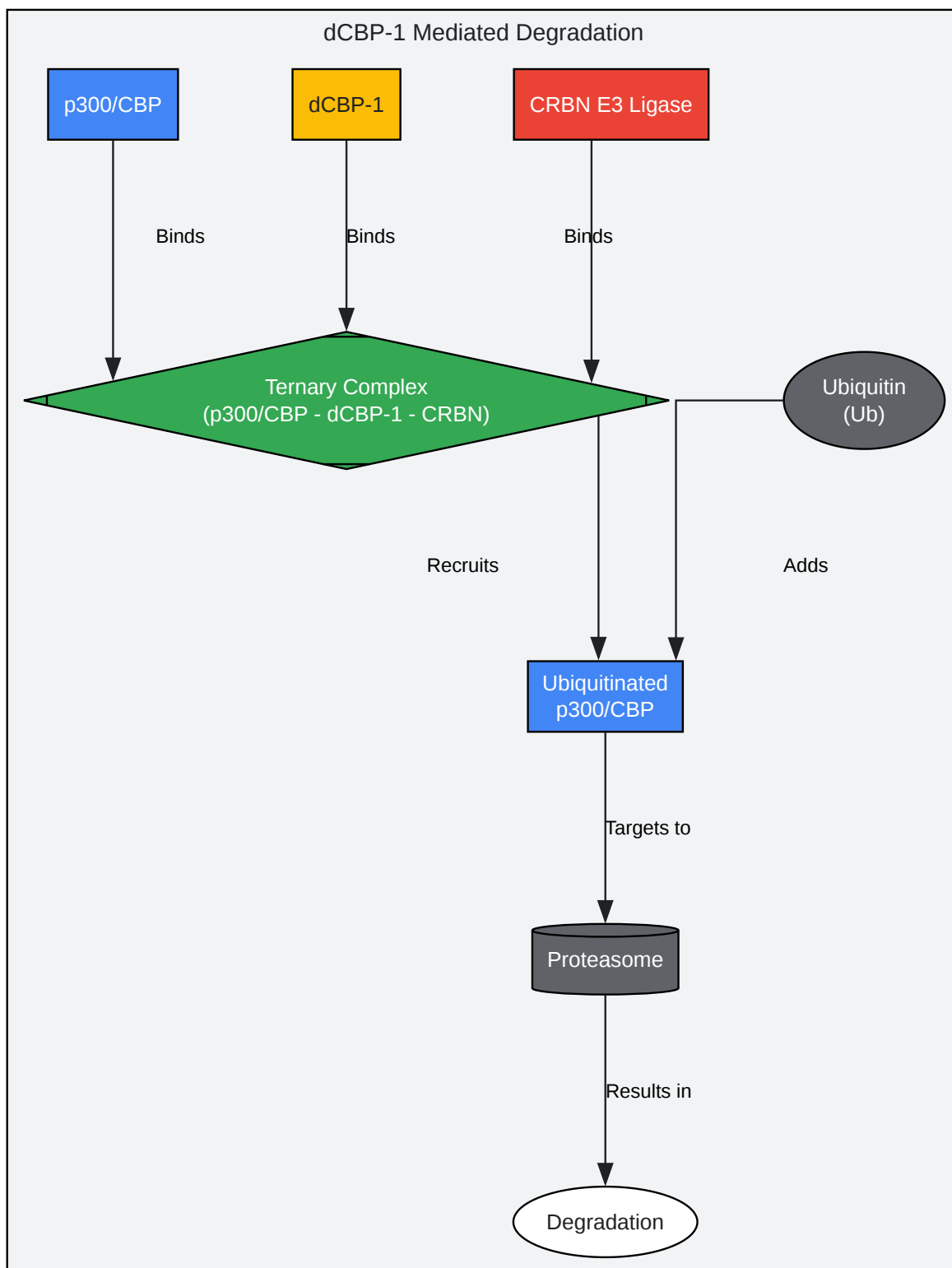
Technical Support Center: dCBP-1

This technical support center provides best practices, frequently asked questions (FAQs), and troubleshooting guidance for the handling, preparation, and storage of **dCBP-1**, a potent and selective heterobifunctional degrader of p300/CBP proteins.

Frequently Asked Questions (FAQs)

Q1: What is **dCBP-1** and what is its mechanism of action?

A1: **dCBP-1** is a PROTAC (Proteolysis Targeting Chimera) designed for targeted protein degradation. It is a heterobifunctional molecule that selectively induces the degradation of the paralogous lysine acetyltransferases CREB-binding protein (CBP) and p300.^{[1][2]} Its mechanism involves hijacking the E3 ubiquitin ligase Cereblon (CRBN).^[3] **dCBP-1** forms a ternary complex, bringing p300/CBP into proximity with CRBN, which leads to the ubiquitination of p300/CBP and their subsequent degradation by the proteasome.^{[2][4]} This process effectively ablates the enhancer activity driving key oncogenes, such as MYC, making **dCBP-1** a valuable tool for studying enhancer biology and a potential therapeutic agent in diseases like multiple myeloma.^{[2][3]}



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Caption: Mechanism of **dCBP-1** action.

Q2: What is the recommended solvent for preparing **dCBP-1** stock solutions?

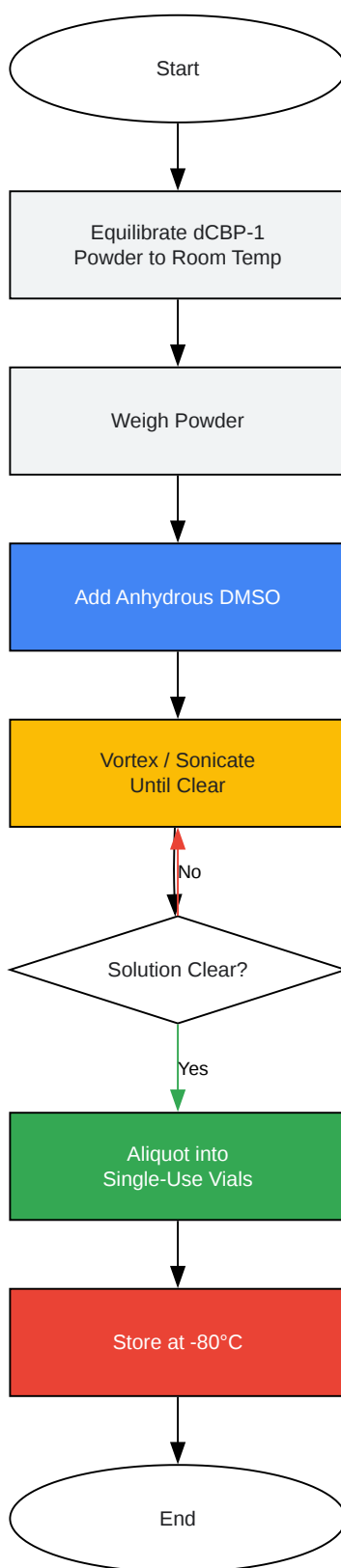
A2: The recommended solvent for preparing high-concentration primary stock solutions of **dCBP-1** is dimethyl sulfoxide (DMSO).[3] **dCBP-1** is highly soluble in DMSO, with reported solubility up to 100 mg/mL (97.26 mM).[3] It is critical to use fresh, anhydrous (moisture-free) DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[3] For in vivo experiments, co-solvent systems are often required to prepare a working solution that is tolerable for animal administration.[5]

Q3: What is the detailed protocol for preparing a **dCBP-1** stock solution in DMSO?

A3: To ensure accurate and reproducible results, follow this detailed protocol for preparing a **dCBP-1** stock solution.

Experimental Protocol: Stock Solution Preparation

- **Equilibration:** Before opening, allow the vial of **dCBP-1** powder to equilibrate to room temperature for at least 1 hour.[6] This prevents condensation of moisture onto the compound.
- **Weighing:** Aseptically weigh the desired amount of **dCBP-1** powder in a sterile microcentrifuge tube.
- **Solvent Addition:** Add the calculated volume of fresh, anhydrous DMSO to the powder to achieve the target concentration (e.g., for a 10 mM stock, add 97.3 μ L of DMSO to 1 mg of **dCBP-1**, assuming MW=1027.47 g/mol).[7]
- **Dissolution:** Vortex the solution thoroughly to dissolve the compound. If dissolution is slow or incomplete, gentle warming of the tube to 37°C or brief sonication in an ultrasonic bath can be used to aid dissolution.[7] Ensure the solution is clear and free of particulates before proceeding.
- **Aliquoting:** To avoid degradation from repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in tightly sealed vials.[5][6]
- **Storage:** Store the aliquots at -80°C for long-term stability.[3][5]



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